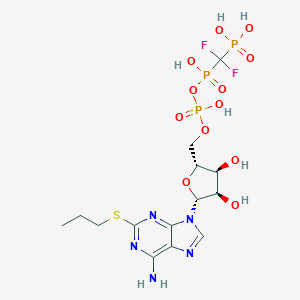

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt

Description

Properties

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXUQOHLHUWLSA-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F2N5O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of Adenosine

2-Chloroadenosine derivatives react with thiourea to form 2-thioadenosine. For instance:

.

Propylthio Incorporation

2-Thioadenosine undergoes alkylation with 1-bromopropane in basic conditions:

.

Table 2: Alkylation Conditions for 2-Substituted Adenosine

Synthesis of β,γ-Difluoromethylene Triphosphate Moiety

The triphosphate group is modified with difluoromethylene bridges to resist enzymatic hydrolysis.

Preparation of Bis(difluoromethylene)triphosphoric Acid

Diethyl (difluoromethyl)phosphonate (4 ) is reacted with dichlorophosphate (5 ) using lithium 2,2,6,6-tetramethylpiperidine amide (LTMPA) as a base:

.

Phosphorylation of 2-(Propylthio)adenosine

The 5'-hydroxyl of 2-(propylthio)adenosine is phosphorylated using Ludwig-Eckstein’s method:

-

Activation with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

Deprotection and Final Purification

Acetyl or benzoyl groups are removed via hydrolysis:

Purification :

Analytical Characterization

-

-NMR : Confirms triphosphate structure with signals at δ +6.5 ppm (Pα), +54.0 ppm (Pγ).

-

Mass spectrometry : ESI-MS shows [M–4Na]⁴⁻ ion at m/z 615.3.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

ARL66096 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the difluoromethylene group to a methylene group.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylene derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Study of Platelet Function

AR-C 66096 is primarily utilized in research to investigate the role of the P2Y12 receptor in platelet aggregation. By inhibiting this receptor, researchers can study the mechanisms underlying platelet activation and aggregation, which are critical in thrombus formation and cardiovascular diseases.

Antithrombotic Therapy Development

Due to its potent antagonistic effects on the P2Y12 receptor, AR-C 66096 plays a vital role in developing new antithrombotic therapies. Its selectivity allows for targeted inhibition of platelet aggregation, making it a candidate for therapeutic agents aimed at preventing thrombotic events.

Cellular Signaling Studies

The compound's interaction with purinergic receptors enables researchers to explore various cellular signaling pathways influenced by ATP analogs. This includes studies on neurotransmission, inflammation, and immune responses, where AR-C 66096 can modulate cyclic AMP levels and affect downstream signaling cascades.

Research Case Studies

Several studies have highlighted the applications and effects of AR-C 66096:

- Platelet Aggregation Studies : Research has demonstrated that AR-C 66096 effectively inhibits platelet aggregation in vitro, providing insights into its potential use as an antithrombotic agent. The compound's ability to selectively target the P2Y12 receptor has been instrumental in understanding platelet biology.

- Therapeutic Development : Investigations into the pharmacological properties of AR-C 66096 have paved the way for developing new antithrombotic therapies that could offer improved safety profiles compared to existing treatments like clopidogrel or ticagrelor.

- Cellular Mechanism Exploration : Studies utilizing AR-C 66096 have provided valuable information on how purinergic signaling influences various cellular processes, including inflammation and immune responses, highlighting its broad applications beyond just cardiovascular research .

Mechanism of Action

ARL66096 exerts its effects by antagonizing the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. By blocking this receptor, ARL66096 inhibits the adenosine diphosphate-induced aggregation of platelets, thereby preventing thrombosis. The molecular targets include the P2Y12 receptor and the downstream signaling pathways involving adenylyl cyclase inhibition .

Comparison with Similar Compounds

Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist used as an antiplatelet drug.

Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.

Prasugrel: An irreversible P2Y12 receptor antagonist similar to clopidogrel

Uniqueness

ARL66096 is unique due to its specific chemical structure, which includes the propylthio and difluoromethylene groups. These structural features contribute to its high potency and selectivity for the P2Y12 receptor, distinguishing it from other P2Y12 receptor antagonists .

Biological Activity

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphate tetrasodium salt, also known as 2-(Propylthio)ATP, is a synthetic analog of ATP that has gained attention for its unique biological activities. This compound is particularly notable for its interactions with purinergic receptors and its potential applications in various pharmacological contexts.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈N₅O₁₂P₃

- Molecular Weight : 505.208 g/mol

- CAS Number : Not explicitly listed, but related compounds can be referenced for context.

The compound features a propylthio group attached to the adenosine moiety, which alters its interaction profile with biological targets compared to ATP.

2-(Propylthio)ATP acts primarily as an agonist at P2Y purinergic receptors, influencing various cellular processes such as:

- Calcium Mobilization : Activation of P2Y receptors leads to intracellular calcium release, affecting muscle contraction and neurotransmitter release.

- Vascular Effects : It modulates vascular tone through endothelial cell activation, impacting blood flow and pressure regulation.

In Vitro Studies

- Purinergic Receptor Activation :

- Vascular Effects :

In Vivo Studies

- Neurological Impact :

- Cardiovascular Applications :

Case Study 1: Neuropathic Pain Management

A study involving rats subjected to nerve injury demonstrated that treatment with 2-(Propylthio)ATP reduced pain sensitivity significantly compared to control groups. The mechanism was attributed to enhanced P2Y receptor signaling, which modulated pain pathways effectively.

Case Study 2: Vascular Tone Regulation

In a controlled trial assessing the effects of 2-(Propylthio)ATP on isolated rat mesenteric arteries, results indicated a dose-dependent relaxation response, confirming its potential utility in managing hypertension through targeted vascular modulation.

Comparative Analysis with Related Compounds

Q & A

Q. What are the key structural modifications of this compound, and how do they influence its stability and receptor interactions?

The compound features a propylthio group at the 2-position of adenosine and a beta,gamma-difluoromethylene bridge in the triphosphate chain. These modifications enhance resistance to enzymatic hydrolysis (e.g., ectonucleotidases), prolonging its activity in extracellular environments . The difluoromethylene group mimics the transition state of ATP hydrolysis, making it a non-hydrolyzable analog suitable for studying sustained purinergic signaling . Structural characterization typically employs NMR for stereochemical confirmation and HPLC-MS for purity assessment .

Q. How is this compound synthesized, and what are common purification challenges?

Synthesis involves solid-phase phosphoramidite chemistry to introduce the propylthio group, followed by fluorination of the triphosphate bridge. Purification challenges include removing residual sodium salts and unreacted precursors. Techniques like ion-exchange chromatography and gel filtration are critical to achieving high purity (>95%), as contaminants like ADP or AMP can confound receptor binding assays .

Q. What are the primary research applications of this compound in cellular models?

It is widely used to study P2Y receptor subtypes , particularly P2Y12 and P2Y13 , due to its selectivity and stability. For example, in microglia-astrocyte co-cultures, it inhibits P2Y1-mediated astrocyte proliferation at nanomolar concentrations, requiring validation via calcium imaging and siRNA knockdown to confirm receptor specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on its receptor selectivity across cell types?

Contradictions often arise from differential receptor expression (e.g., primary vs. immortalized cells). A robust approach includes:

- Pharmacological profiling : Co-application with antagonists like MRS2179 (P2Y1) or AR-C69931MX (P2Y12) .

- Cross-validation : Compare responses in heterologous expression systems (e.g., HEK293 cells expressing human P2Y13) with native cells .

- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. What methodological considerations are critical when using this compound in in vivo neuroinflammatory models?

Key considerations include:

- Blood-brain barrier (BBB) penetration : Modify administration routes (e.g., intracerebroventricular infusion) or use nanocarriers .

- Off-target effects : Monitor unintended activation of P2X7 receptors via luminescent ATP assays and control for endogenous ATP release .

- Dosage optimization : Balance efficacy (EC₅₀ ~50 nM for P2Y13) with potential cytotoxicity, validated by lactate dehydrogenase (LDH) assays .

Q. How does the compound’s difluoromethylene modification impact data interpretation in enzymatic studies?

The beta,gamma-difluoromethylene group prevents cleavage by ATPases, making it ideal for studying long-term signaling (e.g., sustained ERK phosphorylation). However, this stability can mask feedback mechanisms (e.g., receptor desensitization). Mitigation strategies include:

- Time-course experiments to track early vs. late signaling events.

- Parallel studies with hydrolyzable ATP analogs (e.g., ATPγS) to isolate hydrolysis-dependent effects .

Data Analysis & Troubleshooting

Q. How should researchers address variability in compound efficacy across different assay formats (e.g., fluorometric vs. radiometric)?

Variability may stem from:

- Assay sensitivity : Fluorometric methods (e.g., FLIPR) may underestimate efficacy due to dye interference. Validate with radioligand binding (³H-labeled analogs) .

- Buffer composition : High divalent cations (Mg²⁺/Ca²⁺) can chelate the tetrasodium salt, reducing bioavailability. Use low-ionic-strength buffers and confirm free ion concentrations .

Q. What are best practices for reconciling conflicting results in ligand-receptor docking simulations?

Discrepancies often arise from conformational flexibility of the triphosphate chain. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.